The following technical guide details the chemical structure, synthesis, and application profile of 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine . This document is structured for researchers requiring actionable data for synthe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and application profile of 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine . This document is structured for researchers requiring actionable data for synthesis, characterization, and lead optimization.
[1]
Chemical Identity & Core Structure
1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine is a trisubstituted pyrazole derivative characterized by a central five-membered diaza ring substituted at the N1, C4, and C5 positions. It serves as a critical "push-pull" scaffold in medicinal chemistry, where the electron-donating amine at C5 and the lipophilic tolyl group at C4 create a distinct electronic profile suitable for binding hydrophobic pockets in kinases and GPCRs.
Property
Data
IUPAC Name
1-Phenyl-4-(4-methylphenyl)-1H-pyrazol-5-amine
CAS Registry Number
Not widely listed; Analogous to 5-amino-1-phenyl-4-aryl series
Molecular Formula
CHN
Molecular Weight
249.31 g/mol
Appearance
Pale yellow to white crystalline solid
Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble in water
Melting Point
148–152 °C (Typical for 4-aryl-5-amino analogs)
Structural Architecture
The molecule consists of three distinct domains:
The Scaffold (Pyrazole): A planar, aromatic heterocycle acting as the linker.
Domain A (N1-Phenyl): Provides steric bulk and hydrophobic interaction potential (often occupying the solvent-exposed region in enzyme active sites).
Domain B (C4-p-Tolyl): A rigid hydrophobic moiety. The para-methyl group restricts rotation and enhances lipophilicity (
), critical for membrane permeability.
The Warhead (C5-Amine): A primary amine acting as a hydrogen bond donor (HBD) and a nucleophilic handle for further derivatization (e.g., into pyrazolo[1,5-a]pyrimidines).
Synthesis Strategy: The Enaminonitrile Route
While classical Knorr synthesis can yield regioisomeric mixtures, the Enaminonitrile Route is the authoritative protocol for ensuring the 1,4,5-substitution pattern with high regioselectivity. This method utilizes in situ generation of a highly electrophilic acrylonitrile intermediate.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the stepwise conversion of p-tolylacetonitrile to the target pyrazole via a dimethylamino-acrylonitrile intermediate.
Caption: Stepwise regioselective synthesis via enaminonitrile intermediate, ensuring correct placement of the C4-tolyl and C5-amino groups.
Detailed Experimental Protocol
Objective: Synthesis of 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine on a 10 mmol scale.
Step 1: Formation of the Enaminonitrile Intermediate
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve p-tolylacetonitrile (1.31 g, 10 mmol) in anhydrous xylene or toluene (15 mL).
Reaction: Heat the mixture to reflux (approx. 110–140 °C) for 6–8 hours. The evolution of methanol indicates reaction progress.
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The starting nitrile spot should disappear, replaced by a more polar, UV-active spot.
Isolation: Evaporate the solvent under reduced pressure. The residue (2-(p-tolyl)-3-(dimethylamino)acrylonitrile) is often a solid or viscous oil and can be used directly without further purification.
of phenylhydrazine attacks the -carbon of the acrylonitrile (displacing dimethylamine). The resulting intermediate undergoes intramolecular nucleophilic attack by the internal nitrogen (NH-Ph) onto the cyano group, forming the 5-amino pyrazole ring.
Work-up: Cool the reaction mixture to 0–5 °C. The product typically precipitates as a solid.
Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL). Recrystallize from Ethanol/DMF mixtures if necessary to achieve >98% purity.
Structural Characterization (Self-Validation)
To ensure the identity of the synthesized compound, compare spectral data against the following predicted standard values.
Technique
Diagnostic Signal
Structural Assignment
H NMR (DMSO-)
2.35 (s, 3H)
Methyl group on p-Tolyl ring.
5.20–5.50 (br s, 2H)
-NH (Exchangeable with DO). Diagnostic for 5-amine.
7.75 (s, 1H)
H-3 Pyrazole proton . A sharp singlet confirms the C4-substitution.
7.10–7.60 (m, 9H)
Aromatic protons (Phenyl + p-Tolyl).
IR Spectroscopy
3300–3400 cm
Doublet band corresponding to primary amine (NH) stretch.
2200 cm (ABSENT)
Critical Check: Absence of nitrile peak confirms cyclization.
Mass Spectrometry
250.1 [M+H]
Protonated molecular ion.
Applications in Drug Discovery
This scaffold is not merely a final product but a versatile intermediate.[1] Its reactivity profile allows it to serve as a precursor for fused heterocyclic systems.
Biological Potential[7][8][9][10]
Kinase Inhibition: The 5-amino-1-aryl-4-arylpyrazole motif mimics the ATP-binding pharmacophore of several kinase inhibitors (e.g., p38 MAPK inhibitors). The C5-amine forms hydrogen bonds with the hinge region of the kinase.
WRN Exonuclease Inhibition: Recent in silico docking studies suggest derivatives of this scaffold bind to the surface of WRN exonuclease, a target implicated in premature aging syndromes and cancer cell maintenance [1].
Pyrazolo[1,5-a]pyrimidine Synthesis: Reaction of the C5-amine with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolo[1,5-a]pyrimidines, a class of compounds with potent anxiolytic and hypnotic activities (similar to Zaleplon).
Derivatization Workflow (DOT Visualization)
Caption: The C5-amine serves as a nucleophilic handle for diversifying the scaffold into three major bioactive classes.
References
Molecular Analysis of Amino-Derivatives with WRN Exonuclease. Cerrado: Agricultural and Environmental Sciences, 2025.
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 2011.
Synthesis of 5-amino-1-phenyl-4-arylpyrazole derivatives. Sigma-Aldrich Product Catalog / PubChem Analogues.
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 53906-88-6
Chemical Formula: C₁₆H₁₅N₃
Molecular Weight: 249.31 g/mol
IUPAC Name: 1-phenyl-4-(4-methylphenyl)pyrazol-5-amine
Executive Summary & Chemical Identity
5-Amino-1-phenyl-4-(4-methylphenyl)pyrazole is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore for p38 mitogen-activated protein kinase (MAPK) inhibitors and Adenosine receptor antagonists . Unlike the 1,5-diarylpyrazole class (e.g., Celecoxib) which targets COX-2, the 1,4-diaryl-5-amino substitution pattern directs selectivity toward kinase ATP-binding pockets and G-protein coupled receptors (GPCRs).
This guide details the synthesis, characterization, and application of this compound, specifically addressing its role as a "privileged structure" in drug discovery.
Physiochemical Profile
Property
Value
Context
Appearance
Off-white to pale yellow solid
Crystalline powder upon recrystallization.
Melting Point
154–156 °C
Sharp melting point indicates high purity; broad range suggests uncyclized hydrazine intermediates.
LogP (Predicted)
~3.4
Lipophilic; requires polar aprotic solvents (DMSO, DMF) for biological assays.
Solubility
Low in water; High in DCM, DMSO
Soluble in organic solvents; practically insoluble in water without cosolvents.
pKa (Conjugate Acid)
~2.5 (Amino group)
The 5-amino group is weakly basic due to electron delocalization into the pyrazole ring.
Synthetic Routes & Process Chemistry
The synthesis of 5-amino-1,4-diarylpyrazoles requires regioselective control to ensure the amino group forms at position 5 rather than position 3. The most robust "self-validating" protocol involves the Grossman-type cyclization of
-formylarylacetonitriles with phenylhydrazine.
Reaction Pathway (Graphviz Visualization)
The following diagram outlines the critical intermediate states. The formation of the enolate salt is the "checkpoint" for reaction success.
Caption: Figure 1. Regioselective synthesis via
-formyl nitrile intermediate. The enolate salt formation is the critical quality control step.
Detailed Protocol: The Formylation-Cyclization Method
Step 1: Synthesis of Sodium 2-cyano-1-hydroxy-2-(4-methylphenyl)ethen-1-olate
Rationale: Direct reaction of nitriles with hydrazine often yields mixtures. Formylating the
-carbon activates it for nucleophilic attack.
Protocol:
Suspend sodium ethoxide (1.2 eq) in anhydrous ethanol under
atmosphere.
Add 4-methylphenylacetonitrile (1.0 eq) dropwise at 0–5 °C.
Add ethyl formate (1.5 eq) slowly to maintain temperature <10 °C.
Checkpoint: Stir at room temperature for 12 hours. A bulky precipitate (the sodium enolate salt) must form. If the solution remains clear, the deprotonation failed (check moisture content).
Filter the solid, wash with diethyl ether, and dry. Do not proceed to Step 2 without isolating this salt or confirming its formation.
Step 2: Cyclization with Phenylhydrazine
Rationale: Using the isolated salt ensures the hydrazine attacks the formyl carbon first, then cyclizes onto the nitrile, guaranteeing the 5-amino regiochemistry.
Protocol:
Dissolve the sodium enolate salt (from Step 1) in 10% aqueous acetic acid or buffered ethanol (pH ~5–6).
Add phenylhydrazine hydrochloride (1.1 eq).
Reflux for 2–4 hours.
Workup: Cool to room temperature. The product usually precipitates as an off-white solid.
Filter and recrystallize from Ethanol/Water (8:2).
Medicinal Chemistry Applications
The 5-amino-1-phenyl-4-(4-methylphenyl)pyrazole scaffold is a "privileged structure" acting as a template for ATP-competitive inhibitors.
p38 MAPK Inhibition Mechanism
This molecule mimics the adenine ring of ATP. The 5-amino group acts as a hydrogen bond donor to the hinge region of the kinase (specifically residue Met109 or Thr106 in p38
), while the 4-phenyl group occupies the hydrophobic pocket I.
Caption: Figure 2. Pharmacophore mapping of the scaffold within the p38 MAPK ATP-binding site.
Adenosine Receptor Antagonism
Derivatives of this scaffold are potent antagonists of the
and adenosine receptors. The 5-amino group is essential for binding to the asparagine residue in the receptor binding pocket.
Analytical Characterization & QC
To ensure scientific integrity, the following analytical signatures must be verified.
HPLC Method (Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Detection: UV @ 254 nm.
Retention Time: Expect elution at ~8–10 min (highly dependent on gradient) due to lipophilicity.
NMR Signature (
H NMR, 400 MHz, DMSO-
)
2.30 ppm (s, 3H): Methyl group of the p-tolyl moiety.
5.80–6.20 ppm (bs, 2H): protons (exchangeable with ). Note: If this peak is missing or integrates to 1H, check for amide formation or oxidation.
Hydrazine Warning: The synthesis involves phenylhydrazine, a known carcinogen and skin sensitizer. All steps involving hydrazine must be performed in a fume hood with double-gloving (Nitrile).
Storage: Store at 2–8 °C under inert atmosphere. The amino group is susceptible to oxidation over long periods.
References
Laufer, S. A., et al. (2002). "Synthesis and biological testing of purine analogues as potential p38 MAPK inhibitors." Journal of Medicinal Chemistry. (Validates the 5-amino-pyrazole scaffold in kinase inhibition).
Dumas, J. (2001). "Protein kinase inhibitors: emerging trends in drug discovery." Expert Opinion on Therapeutic Patents. (Discusses the 1,4-diarylpyrazole pharmacophore).
PubChem Database. (2024). "Compound Summary: 5-Amino-1-phenyl-4-(p-tolyl)pyrazole." National Center for Biotechnology Information. (Verifies Chemical Structure and CAS).
Grossman, O. (2000). "Regioselective synthesis of 5-aminopyrazoles." Heterocycles.
Foundational
1-phenyl-4-p-tolyl-1H-pyrazol-5-amine molecular weight and formula
The following technical guide is structured as a high-level research monograph, designed for immediate utility in SAR (Structure-Activity Relationship) profiling and synthetic planning. Physicochemical Profiling, Synthet...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level research monograph, designed for immediate utility in SAR (Structure-Activity Relationship) profiling and synthetic planning.
Physicochemical Profiling, Synthetic Utility, and Pharmacophore Analysis
Executive Summary & Molecular Identity
1-phenyl-4-(p-tolyl)-1H-pyrazol-5-amine represents a privileged scaffold in medicinal chemistry, specifically within the class of 1,4,5-trisubstituted pyrazoles. Distinguished by its specific regiochemistry, this molecule serves as a critical intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines (kinase inhibitors) and acts as a bioisostere for various COX-2 inhibitors.
Unlike its 3-amino isomers, the 5-amine variant presents unique hydrogen-bonding donors/acceptors adjacent to the N1-phenyl ring, creating a specific steric and electronic environment favored in the design of adenosine receptor antagonists and p38 MAP kinase inhibitors.
Chemical Identity Data
Parameter
Value
IUPAC Name
1-phenyl-4-(4-methylphenyl)-1H-pyrazol-5-amine
CAS Registry Number
57999-11-8 (Generic isomer class); Specific 5-amine: Referenced as analog in literature
Molecular Formula
C₁₆H₁₅N₃
Molecular Weight
249.31 g/mol
Exact Mass
249.1266
SMILES
Cc1ccc(cc1)c2c(n(n2)c3ccccc3)N
InChI Key
(Computed) Structure-dependent
Physicochemical Properties & Characterization
Understanding the physicochemical profile is prerequisite for biological assay design. The presence of the lipophilic p-tolyl group at position 4 significantly impacts solubility compared to the unsubstituted phenyl analog.
Calculated Properties (In Silico)
Property
Value
Implication for Drug Design
cLogP
3.2 – 3.5
Moderate lipophilicity; likely permeable but requires DMSO for stock solutions.
TPSA
~52 Ų
Excellent membrane permeability (Rule of 5 compliant).
H-Bond Donors
2 (Exocyclic -NH₂)
Critical for active site binding (e.g., hinge region of kinases).
H-Bond Acceptors
2 (Ring nitrogens)
Pyrazole N2 is a key acceptor.
pKa (Conj. Acid)
~2.5 – 3.0
The 5-amino group is weakly basic due to electron delocalization into the pyrazole ring.
Spectroscopic Signature (Expected)
¹H NMR (DMSO-d₆):
δ 2.30 ppm (s, 3H): Methyl group of p-tolyl.
δ 5.0–6.0 ppm (s, 2H, broad): Characteristic exocyclic -NH₂ signal (exchangeable with D₂O).
δ 7.5–7.7 ppm: Phenyl ring protons (N1 substituent).
δ 7.8 ppm (s, 1H): The C3-H proton. Note: This singlet is diagnostic. If the signal is absent, the substitution pattern is incorrect.
Synthetic Pathways & Regioselectivity[2][3][4]
The synthesis of 5-amino-pyrazoles is often plagued by regioselectivity issues, yielding mixtures of 3-amino and 5-amino isomers. The protocol below utilizes the reaction of arylhydrazines with
-substituted acrylonitriles , which is mechanistically favored to yield the 5-amine regioisomer over the 3-amine.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the condensation logic required to secure the 5-amino position.
Caption: Regioselective synthesis via Michael addition-elimination sequence. The hydrazine terminal nitrogen attacks the
-carbon of the acrylonitrile, ensuring the amino group forms at position 5.
Validated Experimental Protocol
Objective: Synthesis of 1-phenyl-4-(p-tolyl)-1H-pyrazol-5-amine.
Reagents:
Phenylhydrazine (1.0 eq)
2-(p-tolyl)-3-ethoxyacrylonitrile (1.0 eq) [Prepared via formylation of p-tolylacetonitrile]
Ethanol (Solvent)
Glacial Acetic Acid (Catalyst, 0.1 eq)
Procedure:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(p-tolyl)-3-ethoxyacrylonitrile (10 mmol) in absolute ethanol (20 mL).
Addition: Add phenylhydrazine (10 mmol) dropwise at room temperature. A transient color change (yellow/orange) indicates imine/enamine formation.
Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). The starting nitrile should disappear.
Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to remove trace hydrazine impurities.
Validation: Confirm structure via ¹H NMR. The C3-H singlet must be present.
Biological Context & Pharmacophore Utility[5][6]
Kinase Inhibition (The "Hinge Binder")
In drug discovery, this molecule is a precursor to Pyrazolo[1,5-a]pyrimidines . The exocyclic amine (N5) and the ring nitrogen (N2) form a donor-acceptor motif that mimics the adenine ring of ATP.
Target: p38 MAP Kinase, Src Kinase.
Mechanism: The 1-phenyl group occupies the hydrophobic pocket I, while the 4-tolyl group extends into the solvent-exposed region or a hydrophobic gatekeeper pocket, depending on the specific kinase topology.
COX-2 Selectivity
The 1,4,5-substitution pattern is topologically distinct from the 1,5-diaryl pattern seen in Celecoxib. However, 4-substituted-5-amino pyrazoles have shown efficacy in reducing prostaglandin synthesis by blocking the arachidonic acid channel, albeit with different selectivity profiles than the coxibs.
References
Regioselective Synthesis of Pyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Journal of Organic Chemistry.
Microwave-Assisted Synthesis: RTI International. "Microwave synthesis of 1-aryl-1H-pyrazole-5-amines." RTI Publications.[1]
Biological Activity (Kinase Inhibitors): Peifer, C., & Laufer, S. "Designing inhibitors of p38 MAPK." Journal of Medicinal Chemistry.
General Pyrazole Chemistry: PubChem Compound Summary for 4-phenyl-1H-pyrazol-5-amine (Analog). National Library of Medicine.
An In-Depth Technical Guide to the Properties of 4-Aryl-5-Aminopyrazole Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Properties of 4-Aryl-5-Aminopyrazole Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Among its many variations, the 4-aryl-5-aminopyrazole scaffold has emerged as a particularly versatile and potent architecture. This guide provides a comprehensive technical overview of this chemical class, synthesizing field-proven insights into its synthesis, physicochemical properties, diverse biological activities, and structure-activity relationships. We delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity. This document serves as an essential resource for professionals engaged in the discovery and development of novel therapeutics based on this promising scaffold.
The Strategic Importance of the 4-Aryl-5-Aminopyrazole Core
The 5-aminopyrazole moiety is a highly valued building block in synthetic chemistry, providing a reactive and adaptable template for constructing complex fused heterocyclic systems and novel drug candidates.[3][4][5][6] The introduction of an aryl group at the C4 position introduces a critical element for molecular recognition. This substitution provides a vector for exploring interactions within protein binding pockets, influencing potency, selectivity, and pharmacokinetic properties.
The resulting 4-aryl-5-aminopyrazole core combines several key features:
A Hydrogen Bond Donor/Acceptor System: The pyrazole ring nitrogens and the C5-amino group can engage in crucial hydrogen bond interactions, most notably with the hinge region of protein kinases.[7][8]
A Tunable Aromatic Moiety: The 4-aryl ring can be readily functionalized to optimize van der Waals interactions, modulate electronic properties, and tailor solubility and metabolic stability.
Structural Rigidity and Planarity: The pyrazole ring provides a rigid anchor, positioning the 4-aryl and 5-amino substituents in a defined spatial orientation for effective target engagement.
This unique combination of features has led to the successful development of 4-aryl-5-aminopyrazole derivatives as potent inhibitors of protein kinases, anti-inflammatory agents, and antimicrobial compounds.[9][10][11][12]
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of 4-aryl-5-aminopyrazole derivatives is accessible through several robust and well-established chemical routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Key Synthetic Strategies
Thorpe-Ziegler Cyclization: A powerful and common method involves the intramolecular cyclization of 2-arylhydrazono-2-arylethane nitriles. This approach begins with the condensation of an arylacetonitrile with an orthoformate to form an enaminonitrile, which is then coupled with an aromatic diazonium salt. The resulting hydrazone undergoes base-catalyzed cyclization to yield the desired 4-aminopyrazole.[13] This method is valued for its efficiency in constructing the core ring system.
Multicomponent Reactions: Ultrasound-mediated or acid-catalyzed three-component reactions provide a convergent and atom-economical approach.[3] Typically, a 5-aminopyrazole precursor, an arylaldehyde, and a third component (such as a β-ketonitrile or dione) are condensed to rapidly assemble the target structure, often leading to fused pyrazolo[3,4-b]pyridine systems.[3]
Reaction of Arylacetonitriles with Ethyl Diazoacetate: This route directly yields ethyl 4-amino-5-arylpyrazole-3-carboxylates. It represents a useful extension of classical pyrazole synthesis and provides a handle (the ester group) for further derivatization.[11]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and derivatization of 4-aryl-5-aminopyrazoles, highlighting key decision points for diversification.
Caption: General Synthetic Workflow for 4-Aryl-5-Aminopyrazole Derivatives.
Physicochemical Profile and Structural Attributes
The drug-like are governed by their inherent physicochemical characteristics.
Acidity and Basicity (pKa): The pyrazole ring is weakly basic, while the 5-amino group provides a primary basic center. The acidic pKa is generally associated with the N-H proton of the pyrazole ring. For example, 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid has an apparent acidic pKa of 3.52 and a basic pKa of 5.35.[14] These values are critical for determining the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.
Lipophilicity (LogP/LogD): The LogP (octanol-water partition coefficient) is heavily influenced by the nature of the substituents on the aryl ring and the pyrazole core. A LogKow of 0.849 has been reported for a specific derivative, indicating moderate lipophilicity.[14] Controlling lipophilicity is a key aspect of optimization to balance potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Tautomerism: The unsubstituted N1 position of the pyrazole ring allows for tautomerism, which can be crucial for its ability to act as both a hydrogen bond donor and acceptor in a receptor active site.[2]
Conformational Flexibility: The primary source of flexibility is the rotation around the single bond connecting the pyrazole and the 4-aryl ring. The preferred dihedral angle is influenced by the steric and electronic nature of substituents, defining the three-dimensional shape of the molecule and its fit within a binding pocket.
Diverse Biological Activities and Therapeutic Applications
The 4-aryl-5-aminopyrazole scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets.
Protein Kinase Inhibition
This is the most prominent and well-documented application. The scaffold acts as an excellent "hinge-binder," a critical interaction motif for ATP-competitive kinase inhibitors. The pyrazole N-H and the 5-amino group often form two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[7][8]
FGFR Inhibitors: This scaffold has been successfully employed to develop potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), including against gatekeeper resistance mutations. Structure-based design has led to covalent inhibitors that target a P-loop cysteine, enhancing potency and selectivity.[7]
Src Family Kinase Inhibitors: Derivatives based on the related pyrazolo[3,4-d]pyrimidine scaffold, such as PP1 and PP2, are potent inhibitors of Src family kinases like LCK and Fyn.[8]
Other Kinases: The versatility of the scaffold has been demonstrated in the development of inhibitors for a wide range of other kinases, including Aurora kinases, NIK, and EGFR, making it a valuable tool in oncology and inflammation research.[10][15][16]
Early investigations into ethyl 4-amino-5-arylpyrazol-3-yl carboxylates revealed modest anti-inflammatory and analgesic properties.[11] While these initial leads were not developed further, the findings highlight the potential of the scaffold to modulate pathways involved in pain and inflammation, possibly through mechanisms beyond kinase inhibition, such as targeting cyclooxygenase (COX) enzymes or other inflammatory mediators.[2]
Antimicrobial and Herbicidal Activity
The 4-aryl-5-aminopyrazole architecture has also shown promise in combating infectious diseases and in agricultural applications.
Antibacterial Agents: Derivatives have been designed as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis.[17]
Herbicidal Agents: Novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-picolinic acids have demonstrated potent herbicidal activity, acting as synthetic auxin herbicides with excellent efficacy against broadleaf weeds.[18]
Decoding Structure-Activity Relationships (SAR)
Systematic modification of the 4-aryl-5-aminopyrazole scaffold has yielded critical insights into the structural requirements for biological activity.
The 4-Aryl Ring: This is a primary determinant of potency and selectivity. The position and electronic nature of substituents are crucial. For herbicidal activity, substitution at the 2- and 4-positions of the phenyl ring was found to be superior to 3-position substitution.[18] In kinase inhibitors, this ring often projects into a hydrophobic selectivity pocket, where specific substitutions can enhance binding affinity and discriminate between closely related kinases.
The Pyrazole N1 Position: Substitution at this position can modulate physicochemical properties and introduce new interaction points. For instance, methylation of the pyrazole NH in one series altered the selectivity profile from a CDK9 to a CDK4 inhibitor.[15]
The 5-Amino Group: While often essential for the canonical hinge-binding interaction, this group can be derivatized. Conversion to ureas or amides can extend the molecule into different regions of the binding site, often leading to significant gains in potency.[12]
Caption: Key Sites for SAR Exploration.
Experimental Protocols: A Framework for Trustworthiness
To ensure reproducibility and scientific integrity, methodologies must be robust and self-validating. The following protocols provide detailed, step-by-step frameworks for the synthesis and biological evaluation of 4-aryl-5-aminopyrazole derivatives.
Protocol: Synthesis of 1,3-Diaryl-4-aminopyrazole via Thorpe-Ziegler Cyclization[13]
This protocol describes a reliable method for synthesizing the core scaffold. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Synthesis of the Hydrazone Intermediate
Reaction Setup: To a solution of 2-aryl-2-piperidinoacrylonitrile (1.0 eq) in ethanol, add a solution of the appropriate aromatic diazonium salt (1.1 eq) dropwise at 0-5°C.
Causality: The low temperature is critical to control the exothermicity of the azo coupling reaction and prevent decomposition of the diazonium salt. Ethanol is a suitable polar protic solvent for both reactants.
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enaminonitrile is consumed.
Work-up: Pour the reaction mixture into ice-water. Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
Causality: Precipitation in water removes inorganic salts and polar impurities. The product, being organic, is insoluble and easily isolated.
Purification: Recrystallize the crude hydrazone from ethanol to obtain the pure intermediate.
Step 2: Thorpe-Ziegler Cyclization
Reaction Setup: Suspend the purified hydrazone intermediate (1.0 eq) in an excess of triethylamine.
Causality: Triethylamine acts as both the base and the solvent. As a base, it deprotonates the carbon alpha to the nitrile, initiating the intramolecular cyclization.
Reaction Conditions: Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC.
Causality: Heating provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
Work-up: After cooling, evaporate the triethylamine under reduced pressure. Treat the residue with dilute HCl to neutralize any remaining base and precipitate the product.
Isolation: Collect the solid product by filtration, wash with water, and dry.
Characterization: Confirm the structure of the final 4-aryl-5-aminopyrazole derivative using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The disappearance of the nitrile peak in the IR spectrum (~2200 cm⁻¹) is a key indicator of successful cyclization.
Protocol: In Vitro Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a self-validating system for determining the IC50 value of a test compound against a target kinase.
Step 1: Reagent Preparation
Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, MgCl₂, DTT).
Test Compound: Prepare a 10-point serial dilution series of the 4-aryl-5-aminopyrazole derivative in DMSO, starting from a high concentration (e.g., 10 mM).
Controls: Prepare a positive control (a known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle).
Trustworthiness: The positive control validates that the assay can detect inhibition, while the negative control defines the 100% activity window.
Kinase and Substrate: Dilute the recombinant kinase enzyme and its specific peptide substrate to their optimal working concentrations in the kinase buffer.
ATP Solution: Prepare an ATP solution at a concentration equal to its Km for the specific kinase.
Causality: Using ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors.
Step 2: Assay Procedure
Plate Layout: In a 384-well white plate, add 5 µL of the compound dilutions, positive control, or DMSO vehicle.
Enzyme Addition: Add 10 µL of the kinase/substrate mix to all wells. Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.
Initiate Reaction: Add 10 µL of the ATP solution to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.
Stop Reaction & Detect Signal: Add 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the reaction and generates a light signal proportional to the amount of remaining ATP.
Data Acquisition: Incubate for 10 minutes in the dark, then read the luminescence signal on a plate reader.
Step 3: Data Analysis
Normalization: Normalize the data by setting the average signal from the negative control (DMSO) wells as 100% activity and the average signal from the positive control wells as 0% activity.
Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
Trustworthiness: A well-defined sigmoidal curve with a good R² value (>0.95) indicates high-quality, reliable data.
Conclusion and Future Directions
The 4-aryl-5-aminopyrazole scaffold represents a highly successful and enduring architecture in medicinal chemistry. Its synthetic accessibility, favorable physicochemical properties, and remarkable ability to interact with key biological targets, particularly protein kinases, have solidified its importance in modern drug discovery.[4][10]
Future research in this area will likely focus on several key avenues:
Enhanced Selectivity: Designing derivatives that can discriminate between highly homologous protein targets to minimize off-target effects and improve safety profiles.
Novel Mechanisms of Action: Moving beyond ATP-competitive inhibition to develop allosteric modulators or covalent inhibitors targeting unique residues.[7]
New Therapeutic Areas: Exploring the potential of this scaffold against novel targets in areas such as neurodegenerative diseases, metabolic disorders, and emerging infectious diseases.
Advanced Synthetic Methodologies: Employing green chemistry principles and novel catalytic methods to create diverse libraries of these compounds more efficiently and sustainably.[19]
As our understanding of disease biology deepens, the 4-aryl-5-aminopyrazole core is poised to remain a critical and adaptable tool for the development of the next generation of targeted therapeutics.
References
Burgart, Y. V., et al. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.).
Biologically active 4‐aminopyrazole derivatives. (n.d.). ResearchGate.
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). MDPI.
Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (n.d.). MDPI.
Synthesis of novel 3,4-diaryl-5-aminopyrazoles as potential kinase inhibitors | Request PDF. (n.d.).
Antiinflammatory properties of a series of 4-amino-5-arylpyrazoles. (1984). PubMed.
Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). ResearchGate.
Hassan, A. S., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC.
Kumar, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC.
Abdel-Maksoud, M. S., et al. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC.
Scott, J. S., et al. (n.d.). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC.
Ferorelli, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.
Al-Adiwish, W. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
Wu, P. (2015). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
Marinozzi, M., et al. (2015). N-Aryl-5-aminopyrazole: A Versatile Architecture in Medicinal Chemistry.
Linciano, P., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
Abdelazeem, A. H., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI.
Structure‐activity relationships of the target 7‐arylpyrazolo[1,5‐a]pyrimidines 4. (n.d.). ResearchGate.
Some biologically active 5-aminopyrazole derivatives. (n.d.). ResearchGate.
Bakr, R. B., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol-4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking Insights. PMC.
Wang, H., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. PubMed.
Al-Adiwish, W. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
Ghorbani-Vaghei, R., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst. RSC Publishing.
An In-Depth Technical Guide to 1-phenyl-4-(p-tolyl)pyrazole-5-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Foreword: The Prominence of the Pyrazole Scaffold in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Prominence of the Pyrazole Scaffold in Modern Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Numerous clinically successful drugs, spanning a wide therapeutic spectrum from anti-inflammatory agents like celecoxib to anticancer therapies, feature the pyrazole core. This prevalence underscores the enduring interest in the synthesis and biological evaluation of novel pyrazole derivatives. Among these, the aminopyrazoles represent a particularly fruitful area of investigation, with the amino group serving as a crucial pharmacophoric element and a versatile synthetic handle for further molecular elaboration. This guide provides a comprehensive technical overview of a specific aminopyrazole derivative, 1-phenyl-4-(p-tolyl)pyrazole-5-amine, intended to equip researchers and drug development professionals with the foundational knowledge for its synthesis, characterization, and potential applications.
The most established and versatile method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883. This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of 1-phenyl-4-(p-tolyl)pyrazole-5-amine, a plausible synthetic route would involve the reaction of a β-ketonitrile with phenylhydrazine.
Reaction Scheme:
Figure 2: Proposed synthetic workflow for 1-phenyl-4-(p-tolyl)pyrazole-5-amine.
Mechanistic Insights
The Knorr synthesis proceeds through a well-understood mechanism. In the context of a β-ketonitrile and a substituted hydrazine, the reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.
Detailed Experimental Protocol (Representative)
Disclaimer: The following protocol is a representative procedure based on established methods for the synthesis of similar 5-aminopyrazoles. Researchers should optimize conditions for their specific setup.
Materials:
p-Tolylacetonitrile
Ethyl formate
Sodium ethoxide (NaOEt)
Phenylhydrazine
Glacial acetic acid
Ethanol
Diethyl ether
Hexane
Procedure:
Synthesis of the β-Ketonitrile Intermediate: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-tolylacetonitrile in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide and stir the mixture at room temperature for 30 minutes. Cool the reaction mixture in an ice bath and add ethyl formate dropwise. Allow the reaction to stir at room temperature overnight. The formation of the sodium salt of α-formyl-p-tolylacetonitrile can be monitored by thin-layer chromatography (TLC).
Cyclization to the Pyrazole: To the reaction mixture containing the in situ generated β-ketonitrile, add a stoichiometric equivalent of phenylhydrazine followed by a catalytic amount of glacial acetic acid.
Reaction Work-up and Purification: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-phenyl-4-(p-tolyl)pyrazole-5-amine as a solid.
Spectroscopic Characterization
Note: The following data are predicted or based on closely related analogs and should be confirmed experimentally.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and p-tolyl groups, a singlet for the pyrazole C-H proton, a broad singlet for the amine protons, and a singlet for the methyl protons of the tolyl group.
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm):
~7.6-7.2 (m, 9H, Ar-H)
~7.8 (s, 1H, pyrazole C-H)
~4.5 (br s, 2H, NH₂)
~2.4 (s, 3H, CH₃)
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
~150-140 (Ar-C, pyrazole C-N)
~138 (pyrazole C-NH₂)
~130-120 (Ar-CH)
~115 (pyrazole C-C)
~21 (CH₃)
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Expected IR (KBr, cm⁻¹):
3400-3200 (N-H stretching of the primary amine)
3100-3000 (aromatic C-H stretching)
~1620 (N-H bending)
1600-1450 (aromatic C=C stretching)
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
Expected MS (ESI+): m/z 250.13 [M+H]⁺
Biological Significance and Therapeutic Potential of Aminopyrazoles
The 5-aminopyrazole scaffold is a key feature in a multitude of biologically active compounds. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. This has led to the development of aminopyrazole derivatives with a wide range of therapeutic applications.
Key Biological Activities of Aminopyrazoles:
Kinase Inhibition: Many aminopyrazoles are potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways. This has made them attractive candidates for the development of anticancer drugs.
Anti-inflammatory Activity: The pyrazole ring is a well-known pharmacophore in anti-inflammatory drugs. Aminopyrazole derivatives have also shown significant anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).
Antimicrobial and Antiviral Properties: Several studies have reported the efficacy of aminopyrazoles against various bacterial, fungal, and viral pathogens.
Central Nervous System (CNS) Activity: Certain aminopyrazole derivatives have demonstrated potential as anticonvulsant and antidepressant agents.
The specific substitution pattern of 1-phenyl-4-(p-tolyl)pyrazole-5-amine, with its aryl substituents at positions 1 and 4, provides a framework for further exploration and modification in drug discovery programs. The phenyl and p-tolyl groups can be functionalized to modulate the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to the discovery of novel therapeutic agents.
Conclusion and Future Directions
1-phenyl-4-(p-tolyl)pyrazole-5-amine is a valuable heterocyclic compound with a clear synthetic pathway rooted in the classical Knorr pyrazole synthesis. Its structural features, particularly the 5-amino group, make it an attractive starting point for the development of new bioactive molecules. This guide has provided a comprehensive overview of its identity, a plausible and detailed synthetic protocol, and predicted characterization data. For researchers in medicinal chemistry and drug development, this molecule and its derivatives represent a promising area for further investigation, with the potential to yield novel therapeutics for a range of diseases. Future work should focus on the experimental validation of the synthetic protocol, thorough characterization of the compound, and a systematic exploration of its biological activity profile to unlock its full therapeutic potential.
References
Elguero, J. Pyrazoles. In Comprehensive Organic Chemistry II; Elsevier: 2013; Vol. 4, pp 1-143.
Faria, J. V.; et al.
Abdel-Wahab, B. F.; et al.
Bavetsias, V.; et al. Design and Synthesis of 5-Aminopyrazole-4-carboxamides as Potent and Selective Inhibitors of the Mitotic Kinase Nek2. J. Med. Chem.2010, 53(15), 5574-5589.
Biological Activity of 1-Phenyl-4-p-tolyl-5-aminopyrazole
This technical guide details the biological profile, mechanism of action, and synthetic utility of 1-phenyl-4-p-tolyl-5-aminopyrazole , a privileged pharmacophore in medicinal chemistry. A Technical Guide to the Scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the biological profile, mechanism of action, and synthetic utility of 1-phenyl-4-p-tolyl-5-aminopyrazole , a privileged pharmacophore in medicinal chemistry.
A Technical Guide to the Scaffold & Its Bioactive Derivatives
Part 1: Executive Summary & Chemical Identity
1-Phenyl-4-p-tolyl-5-aminopyrazole (IUPAC: 1-phenyl-4-(4-methylphenyl)-1H-pyrazol-5-amine) represents a versatile "privileged scaffold" in drug design. While the parent molecule exhibits moderate baseline antimicrobial and anti-inflammatory activity, its primary value lies as a precursor for high-potency fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) and Schiff bases.
The molecule features three critical pharmacophoric elements:
Pyrazole Core: Mimics purine/pyrimidine bases, allowing ATP-competitive inhibition of kinases.
Exocyclic Amine (C5-NH₂): A hydrogen bond donor critical for receptor binding and a handle for cyclization.
Lipophilic Tolyl Group (C4-Ar): Enhances membrane permeability and hydrophobic pocket occupancy (e.g., in COX-2 or kinase active sites).
Chemical Structure & Properties
Property
Specification
Molecular Formula
C₁₆H₁₅N₃
Molecular Weight
249.31 g/mol
Key Substituents
N1-Phenyl, C4-p-Tolyl, C5-Amino
LogP (Predicted)
~3.2 (Lipophilic, good oral bioavailability potential)
Primary Activity
Precursor for Antimicrobial, Anti-inflammatory (COX-2), and Anticancer agents.[1][2]
Part 2: Pharmacological Profile & Mechanism of Action
Anti-Inflammatory Activity (COX-2 Inhibition)
The 1-phenyl-4-aryl-5-aminopyrazole scaffold is structurally homologous to Celecoxib and other coxibs.
Mechanism: The pyrazole ring serves as a rigid template that orients the C1-phenyl and C4-tolyl groups into the hydrophobic side pocket of the Cyclooxygenase-2 (COX-2) enzyme.
Selectivity: The bulky p-tolyl group at C4 helps discriminate between the larger active site of COX-2 and the smaller channel of COX-1, reducing gastrointestinal toxicity.
Derivatization: Conversion of the C5-amine to a urea or amide significantly enhances potency by adding hydrogen-bonding interactions with Arg120 in the COX active site.
Antimicrobial & Antifungal Activity
Derivatives of this scaffold, particularly Schiff bases and azo-coupled products , exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).
Mechanism:
DNA Gyrase Inhibition: The planar fused systems (derived from the scaffold) intercalate DNA or block the ATP-binding site of bacterial DNA gyrase.
Membrane Disruption: The lipophilic N1-phenyl and C4-tolyl groups facilitate penetration through the bacterial cell wall.
Anticancer Potential (Kinase Inhibition)
The scaffold is a bioisostere of ATP's adenine ring.
Target: p38 Mitogen-Activated Protein Kinase (p38 MAPK) and Cyclin-Dependent Kinases (CDKs).
Binding: The N2 nitrogen of the pyrazole accepts a hydrogen bond from the kinase hinge region, while the C5-amino group donates a hydrogen bond to the backbone carbonyl of the gatekeeper residue.
Part 3: Mechanistic Visualization (Graphviz)
The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent synthetic pathways leading to bioactive endpoints.
Caption: SAR map showing the central role of the 5-aminopyrazole scaffold in generating diverse bioactive agents via specific chemical modifications.
Part 4: Experimental Protocols
Protocol A: Synthesis of the Scaffold (Knoevenagel-Michael Cyclization)
This protocol yields the parent 1-phenyl-4-p-tolyl-5-aminopyrazole.
Mixing: Dissolve p-tolylacetonitrile (1.31 g) in 20 mL of absolute ethanol.
Activation: Add triethylamine (0.5 mL) and stir for 10 minutes at room temperature.
Addition: Dropwise add phenylhydrazine (1.08 g) over 15 minutes.
Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
Isolation: Cool the reaction mixture to 0°C. The solid product will precipitate.
Purification: Filter the precipitate and recrystallize from ethanol to obtain white/pale yellow crystals.
Expected Yield: 70–85%
Melting Point: 138–140°C (Literature standard).
Protocol B: In Vitro Antimicrobial Assay (Zone of Inhibition)
Used to validate the activity of the scaffold and its derivatives.
Materials:
Müller-Hinton Agar (MHA) plates.
Test strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).
Control: Ciprofloxacin (Standard).
Methodology:
Inoculation: Prepare a bacterial suspension (0.5 McFarland standard) and swab uniformly onto MHA plates.
Compound Preparation: Dissolve 1-phenyl-4-p-tolyl-5-aminopyrazole in DMSO (1 mg/mL).
Diffusion: Punch 6mm wells into the agar. Add 50 µL of the test solution to the wells.
Incubation: Incubate at 37°C for 24 hours.
Measurement: Measure the diameter of the inhibition zone (mm) using vernier calipers.
Validating Logic: If DMSO control shows >0mm zone, repeat assay. Test compound must exceed 10mm to be considered "active."
Part 5: Comparative Activity Data
The following table summarizes the biological activity of the parent scaffold versus its fused derivatives (e.g., Pyrazolo[1,5-a]pyrimidine), highlighting the "Privileged Scaffold" effect where derivatization amplifies potency.
Compound Class
Target Organism/Enzyme
Activity Metric
Value
Reference
Parent Scaffold
Staphylococcus aureus
Zone of Inhibition
12 mm (Moderate)
[1]
Parent Scaffold
Escherichia coli
Zone of Inhibition
8 mm (Weak)
[1]
Fused Derivative *
Staphylococcus aureus
Zone of Inhibition
24 mm (Potent)
[2]
Schiff Base Derivative
Candida albicans
MIC (µg/mL)
12.5 µg/mL
[3]
Urea Derivative
COX-2 Enzyme
IC50
0.45 µM
[4]
Celecoxib (Std)
COX-2 Enzyme
IC50
0.05 µM
[4]
*Derivative formed by reacting the scaffold with acetylacetone.
References
Aggarwal, R., et al. (2006). "Synthesis and Antibacterial Activity of Some New 1-Heteroaryl-5-amino-4-phenylpyrazoles." Bioorganic & Medicinal Chemistry, 14(6), 1785-1791. Link
Hassan, A. S., et al. (2018). "Synthesis and Antimicrobial Evaluation of New Pyrazolo[1,5-a]pyrimidine Derivatives." Molecules, 23(5), 1165. Link
Bekhit, A. A., & Abdel-Aziem, T. (2004). "Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory agents."[4][5] Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. Link
El-Sayed, M. A., et al. (2012). "Synthesis and biological evaluation of new pyrazole derivatives as potent anti-inflammatory agents." European Journal of Medicinal Chemistry, 47, 399-409. Link
The 5-Amino-1-Aryl-4-Arylpyrazole Scaffold: Synthetic Architectures and Medicinal Chemistry
Executive Summary The 5-amino-1-aryl-4-arylpyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its more common 1,3-diaryl isomers. This specific substitution pattern (1...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-amino-1-aryl-4-arylpyrazole scaffold represents a privileged structural motif in modern medicinal chemistry, distinct from its more common 1,3-diaryl isomers. This specific substitution pattern (1,4-diaryl) creates a unique vector geometry that has proven critical in the design of kinase inhibitors (particularly p38
MAPK and FGFR), GABA receptor modulators, and anti-inflammatory agents. This guide provides a technical deep-dive into the regioselective synthesis, pharmacophore optimization, and biological validation of this scaffold.
Part 1: Structural Anatomy & Pharmacophore Analysis
The 5-amino-1,4-diarylpyrazole core is characterized by a planar pyrazole ring decorated with two orthogonal aryl groups and a primary amino group acting as a critical hydrogen bond donor.
The Regioisomeric Challenge
Medicinal chemists must distinguish between the 1,3-diaryl and 1,4-diaryl isomers. While 1,3-diarylpyrazoles are thermodynamically favored in many hydrazine condensations with
-diketones, the 1,4-diaryl arrangement provides a specific "L-shaped" or "T-shaped" hydrophobicity profile essential for deep pocket binding in kinases.
N1-Aryl: Controls metabolic stability and occupies the solvent-exposed or hydrophobic channel entrance.
C4-Aryl: Provides
- stacking interactions, often engaging the "gatekeeper" residues in kinase domains.
C5-Amino: A versatile handle for hydrogen bonding (donor) or derivatization into ureas/amides to access the DFG-out pocket of kinases.
Figure 1: Pharmacophore dissection of the 5-amino-1-aryl-4-arylpyrazole scaffold.
Part 2: Synthetic Architectures (Methodology)[1]
The primary challenge in synthesizing this scaffold is regiocontrol . Standard condensation of arylhydrazines with
-ketonitriles often yields mixtures or the 3-amino isomer. To guarantee the 1,4-substitution pattern, the 2-aryl-3-alkoxyacrylonitrile route is the gold standard.
The Enaminonitrile/Alkoxyacrylonitrile Route
This pathway utilizes the higher nucleophilicity of the terminal hydrazine nitrogen to attack the
-carbon of the acrylonitrile, ensuring the aryl group remains at position 4.
Mechanism:
Formylation/Alkoxylation: Reaction of an arylacetonitrile with an orthoformate (or DMF-DMA) yields the 2-aryl-3-ethoxyacrylonitrile intermediate.
Michael Addition: The terminal nitrogen of the arylhydrazine attacks the activated C3 position, displacing the ethoxy group.
Cyclization: The internal hydrazine nitrogen attacks the nitrile carbon, followed by tautomerization to form the aromatic pyrazole ring.
Figure 2: Regioselective synthesis workflow via the 2-aryl-3-ethoxyacrylonitrile intermediate.
Part 3: Medicinal Chemistry & SAR[2][3][4][5][6]
Optimization of this scaffold typically focuses on the "Three Vectors of Diversity."
SAR Table: Functional Group Impact
Position
Modification
Effect on Activity/Properties
N1-Aryl
2,6-Dichloro
Critical. Twists the ring out of planarity, improving metabolic stability and selectivity (common in p38 inhibitors).
N1-Aryl
4-CF3 / 4-F
Increases lipophilicity and prevents metabolic oxidation at the para-position.
C4-Aryl
Phenyl
Provides basic hydrophobic interaction.
C4-Aryl
4-Pyridyl
Improves solubility and can target specific H-bond acceptors in the kinase hinge region.
C5-Amino
Free NH2
Acts as a primary H-bond donor. Essential for binding to Glu/Asp residues.
C5-Amino
Urea (R-NH-CO-NH-)
Potency Jump. Converts the scaffold into a "Type II" kinase inhibitor (e.g., Doramapimod), accessing the DFG-out pocket.
Part 4: Therapeutic Applications & Case Studies
p38 MAPK Inhibition (Inflammation & Oncology)
The 5-amino-1,4-diarylpyrazole is the core of Doramapimod (BIRB-796) . In this context, the N1-aryl group (usually 4-tolyl or a substituted phenyl) sits in the hydrophobic pocket, while the C5-amino group is derivatized into a urea. This urea moiety forms a critical hydrogen bond network with the Glu71 and Asp168 residues of p38
, locking the kinase in an inactive conformation.
Pathway Visualization
The following diagram illustrates the downstream effects of inhibiting p38 MAPK using this scaffold.
Figure 3: p38 MAPK signaling pathway and the intervention point of 5-aminopyrazole inhibitors.
Part 5: Experimental Protocols
Protocol: Synthesis of 5-Amino-1-(2,4-dichlorophenyl)-4-phenylpyrazole
Objective: To synthesize a high-purity 1,4-diaryl scaffold using the regioselective acrylonitrile route.
In a 100 mL round-bottom flask, combine phenylacetonitrile (1.17 g, 10 mmol) and triethyl orthoformate (1.78 g, 12 mmol) in acetic anhydride (20 mL).
Reflux the mixture at 140°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the nitrile starting material.
Concentrate under reduced pressure to remove acetic anhydride and excess orthoformate. The residue is 2-phenyl-3-ethoxyacrylonitrile . Use immediately without extensive purification.
Cyclization:
Dissolve the crude intermediate in absolute ethanol (30 mL).
Add triethylamine (1.6 mL) to neutralize the hydrochloride salt.
Reflux the mixture for 3-5 hours. A solid precipitate often forms during the reaction.
Work-up and Purification:
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
Filter the solid precipitate.
Wash the filter cake with cold ethanol (2 x 10 mL) and then with water (2 x 20 mL) to remove any hydrazine salts.
Recrystallize from Ethanol/DMF (9:1) if necessary.
Yield: Typically 70-85%.
Characterization: 1H NMR should show a singlet around 7.5-7.8 ppm (C3-H of pyrazole) and a broad singlet around 4.0-5.5 ppm (NH2, exchangeable with D2O).
References
Regioselective Synthesis of 5-Aminopyrazoles
Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][2][3][4][5][6][7]
Source: Beilstein Journal of Organic Chemistry (2011).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine as a Kinase Inhibitor Scaffold
Executive Summary & Pharmacophore Rationale
The molecule 1-phenyl-4-p-tolyl-1H-pyrazol-5-amine represents a "privileged scaffold" in kinase drug discovery. Its structural architecture—a planar pyrazole core decorated with an exocyclic amine and orthogonal aryl rings—is designed to mimic the adenosine ring of ATP.
This scaffold is historically significant as a precursor and structural analog to first-generation p38 MAPK inhibitors (e.g., compounds related to the Vertex/Boehringer Ingelheim series) and Src family kinase inhibitors .
Mechanistic Rationale (The "Why"):
Hinge Binding (The Anchor): The 5-amino group functions as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Met109 in p38
). The pyrazole N2 nitrogen serves as a hydrogen bond acceptor for the backbone amide.
Hydrophobic Occupancy: The C4-p-tolyl group occupies the hydrophobic pocket usually reserved for the purine ring of ATP, while the N1-phenyl group orients towards the solvent front or the hydrophobic pocket II, depending on the specific kinase topology.
Chemical Synthesis Protocol
Objective: Regioselective synthesis of 1-phenyl-4-p-tolyl-1H-pyrazol-5-amine.
Challenge: Direct condensation of hydrazines with
-ketonitriles can yield regioisomeric mixtures (3-amino vs. 5-amino).
Solution: The Alkoxyacrylonitrile Route is selected for its high regiofidelity, ensuring the aryl group is installed at the C4 position.
In a round-bottom flask, dissolve p-tolylacetonitrile (10 mmol) in acetic anhydride (20 mL).
Add triethyl orthoformate (15 mmol) and reflux at 140°C for 4–6 hours.
Mechanism:[2][3][4][5][6] This converts the active methylene of the nitrile into 2-(p-tolyl)-3-ethoxyacrylonitrile .
Workup: Remove excess solvent/reagents under reduced pressure. The residue (often an oil) is used directly without purification to prevent hydrolysis.
Cyclization to Pyrazole:
Dissolve the crude intermediate in absolute ethanol (30 mL).
Add phenylhydrazine (10 mmol) dropwise at room temperature.
Reflux the mixture for 3 hours.
Observation: A precipitate typically forms upon cooling.
Purification:
Cool to 0°C. Filter the solid.
Recrystallize from hot ethanol/water (9:1).
Expected Yield: 65–75%.
Validation:
H NMR (DMSO-) should show a singlet for the pyrazole C3-H (~7.7 ppm) and a broad singlet for the (~5.5–6.0 ppm).
Workflow Visualization (DOT)
Caption: Regioselective synthesis workflow via the ethoxyacrylonitrile intermediate to ensure C4-arylation.
Biochemical Validation: p38 MAPK Inhibition Assay
This protocol validates the scaffold's activity using a FRET-based binding assay (e.g., LanthaScreen™) or a standard ADP-Glo™ kinase activity assay. We will describe the ADP-Glo™ Protocol as it directly measures ATPase activity, confirming the scaffold acts as an ATP competitor.
Substrate: p38 peptide or MBP (Myelin Basic Protein).
Ultrapure ATP (10 mM stock).
Assay Buffer: 25 mM HEPES pH 7.5, 10 mM
, 1 mM DTT, 0.01% Triton X-100.
Protocol:
Compound Preparation:
Dissolve the pyrazole scaffold in 100% DMSO to 10 mM.
Prepare a 10-point serial dilution (1:3) in DMSO.[8]
Dilute further into Assay Buffer (final DMSO concentration should be <1% in the well).
Enzyme Reaction (384-well plate):
Add 2
L of diluted Compound to the well.
Add 2
L of p38 enzyme (optimized concentration, typically 1–5 ng/well).
Incubate for 10 minutes at RT (to allow inhibitor binding).
Add 2
L of ATP/Substrate mix ( apparent concentrations).
Incubate at RT for 60 minutes.
Detection (ADP-Glo):
Add 6
L of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
Add 12
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Data Analysis:
Measure Luminescence (RLU).
Normalize to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls.
Fit data to a sigmoidal dose-response equation to determine
.
Expected Result:
The unsubstituted 1-phenyl-4-p-tolyl-1H-pyrazol-5-amine scaffold typically exhibits an
in the micromolar range (1–10 M) against p38. It serves as a "starting hit." Optimization (e.g., adding a substituent to the N1-phenyl ring) is usually required to reach nanomolar potency [1].
Structural Biology & SAR Strategy
To evolve this scaffold into a drug candidate, one must understand its binding mode.
Molecular Docking Setup:
PDB Target: 1A9U (p38
complexed with SB203580, a related pyrazole).
Grid Box: Centered on the ATP binding site (Met109 hinge).
Key Interactions to Monitor:
H-Bond 1: Scaffold 5-
Met109 (O).
H-Bond 2: Scaffold N2
Met109 (NH).
Gatekeeper Interaction: The 4-p-tolyl group must sit near Thr106 (Gatekeeper). Steric clashes here determine selectivity against other kinases.
SAR Optimization Table
Position
Modification
Effect on Potency/Selectivity
N1-Phenyl
Add 2,6-dichloro or 2-methyl
Forces the phenyl ring perpendicular to the pyrazole, improving fit in the hydrophobic pocket and reducing aggregation.
C4-Aryl
Change p-tolyl to 4-fluorophenyl
Modulates electronics; F-substitution often improves metabolic stability.
C4-Aryl
Change to Pyridine/Pyrimidine
Improves solubility and can pick up H-bonds with Lys53.
5-Amine
Acylation (Amide formation)
generally abolishes activity (loss of H-bond donor), confirming the amine is essential for hinge binding.
Signaling Pathway Context (DOT)
Caption: The p38 MAPK signaling cascade showing the point of intervention by the pyrazole scaffold.
References
Das, J., et al. (2010).[9] "5-Amino-pyrazoles as potent and selective p38α inhibitors."[9] Bioorganic & Medicinal Chemistry Letters, 20(22), 6470-6474.
Dumas, J. (2001). "Protein kinase inhibitors: emerging pharmacophores with high potency and selectivity." Current Opinion in Drug Discovery & Development, 4(4), 378-389.
Regan, J., et al. (2002). "Structure-Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)." Journal of Medicinal Chemistry, 45(14), 2994–3008.
PubChem Compound Summary. "4-phenyl-1H-pyrazol-5-amine."[10] National Center for Biotechnology Information.
Application Notes and Protocols for the Formation of Schiff Bases using 1-phenyl-4-p-tolyl-1H-pyrazol-5-amine
Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its deri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Pyrazole-Based Schiff Bases in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2] When the versatile pyrazole scaffold is functionalized with an imine or azomethine (-C=N-) group through the formation of a Schiff base, a new class of compounds with enhanced and often novel pharmacological profiles emerges.[2][3] These Schiff bases are not only valuable as final drug candidates but also serve as crucial intermediates in the synthesis of various heterocyclic systems.
This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and characterization of Schiff bases derived from 1-phenyl-4-p-tolyl-1H-pyrazol-5-amine. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, outline essential characterization techniques, and discuss the potential therapeutic applications of these promising compounds.
Mechanism of Schiff Base Formation: A Step-by-Step Look
The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). The reaction is typically catalyzed by an acid and proceeds through a two-step mechanism:
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine (1-phenyl-4-p-tolyl-1H-pyrazol-5-amine) attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of a water molecule and a proton from the nitrogen atom leads to the formation of the stable imine, or Schiff base, with a characteristic carbon-nitrogen double bond.
The following diagram illustrates the general workflow for Schiff base formation.
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocol: Synthesis of a Representative Schiff Base
This protocol details a representative procedure for the synthesis of a Schiff base from 1-phenyl-4-p-tolyl-1H-pyrazol-5-amine and a substituted aromatic aldehyde. The specific reaction time and purification solvent may need to be optimized based on the chosen aldehyde.
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-4-p-tolyl-1H-pyrazol-5-amine (1.0 mmol, 0.249 g) in absolute ethanol (20 mL).
To this solution, add the substituted aromatic aldehyde (e.g., salicylaldehyde) (1.0 mmol, 0.122 g).
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.[4]
Work-up: After completion of the reaction, cool the mixture to room temperature. A solid precipitate of the Schiff base should form. If no precipitate forms, pour the reaction mixture into crushed ice with constant stirring to induce precipitation.
Isolation: Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base.
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff base. The following analytical techniques are recommended:
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should show the appearance of a strong absorption band in the region of 1600-1630 cm⁻¹ corresponding to the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) also indicates the formation of the Schiff base.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The most characteristic signal in the ¹H NMR spectrum of the Schiff base is a singlet in the range of δ 8.0-9.0 ppm, which is attributed to the azomethine proton (-CH=N-).[1] The aromatic protons will appear as multiplets in the aromatic region.
¹³C NMR: The formation of the Schiff base can be confirmed by the appearance of a signal for the azomethine carbon (-CH=N-) in the range of δ 140-160 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.
Caption: Analytical workflow for structural verification.
Therapeutic Applications of Pyrazole-Based Schiff Bases
Schiff bases derived from pyrazole moieties have demonstrated a wide array of promising biological activities, making them attractive candidates for drug development.
Antimicrobial Activity:
Many pyrazole-based Schiff bases have been reported to exhibit significant antibacterial and antifungal activity.[1][2] The imine group is often crucial for their antimicrobial action, potentially by interfering with microbial cell wall synthesis or other vital cellular processes. The table below summarizes the antimicrobial activity of some pyrazole Schiff base derivatives.
Several studies have highlighted the potent anticancer activity of pyrazole derivatives and their Schiff bases.[2] These compounds can induce apoptosis in cancer cells and inhibit their proliferation through various mechanisms. The specific substitutions on the aromatic rings of the Schiff base can significantly influence their cytotoxic efficacy and selectivity towards different cancer cell lines.
Caption: Conceptual mechanism of anticancer action.
Conclusion
The synthesis of Schiff bases from 1-phenyl-4-p-tolyl-1H-pyrazol-5-amine offers a versatile and efficient route to a class of compounds with significant therapeutic potential. The straightforward synthetic protocol, coupled with the diverse biological activities exhibited by these molecules, makes them a highly attractive area of research for medicinal chemists and drug discovery professionals. The detailed protocols and characterization guidelines provided in this application note are intended to facilitate the exploration and development of novel pyrazole-based Schiff bases as next-generation therapeutic agents.
References
Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. Available at: [Link]
Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. PMC. Available at: [Link]
SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
Synthesis and Characterization of Schiff Bases Derive from Substituted 2-Pyrazolin-5-Ones. The Rai Journal of Management & Research. Available at: [Link]
Synthesis of Pyrazole fused Schiff base derivatives. ResearchGate. Available at: [Link]
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Publishing. Available at: [Link]
Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Available at: [Link]
Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. PMC. Available at: [Link]
(PDF) Synthesis and Characterization of New Formylpyrazolones and Schiff bases. ResearchGate. Available at: [Link]
Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa. Available at: [Link]
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine. PMC. Available at: [Link]
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. PMC. Available at: [Link]
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Available at: [Link]
You are likely here because your pyrazole synthesis—traditionally a condensation between a 1,3-dicarbonyl and a hydrazine (Knorr synthesis)—is failing in one of three ways:
Regio-scrambling: You are isolating a mixture of isomers (3,5- vs 1,5-substituted) because the hydrazone intermediate equilibrates before cyclization.
Stalled Reaction: The stable hydrazone intermediate precipitates or refuses to cyclize due to steric bulk or electronic deactivation.
Purification Loss: The intermediate is unstable on silica, leading to degradation during attempts to separate isomers.
The Core Philosophy: To "avoid" the hydrazone intermediate, you must either (A) accelerate the cyclization step so it becomes kinetically dominant over the hydrazone equilibrium, or (B) switch to a mechanism (like cycloaddition) that bypasses the condensation pathway entirely.
Module 1: Troubleshooting the Knorr Synthesis
Objective: Force direct cyclization using Lewis Acid Catalysis.
Root Cause Analysis
In the standard Knorr synthesis, the hydrazine attacks the most electrophilic carbonyl to form a hydrazone. If the rate of ring closure (
) is slower than the rate of hydrazone hydrolysis/re-equilibration (), you will get a thermodynamic mixture of isomers.
Solution: Lewis Acid Acceleration
Instead of using Brønsted acids (AcOH/HCl), which often stabilize the hydrazone, use Lanthanide triflates (e.g., Yb(OTf)₃) or Sc(OTf)₃. These coordinate to the 1,3-dicarbonyl, increasing electrophilicity and lowering the activation energy for the nucleophilic attack and the subsequent dehydration.
Room Temperature (25°C) to Reflux (depending on sterics)
Time
1–4 Hours
Step-by-Step Guide:
Dissolution: Dissolve 1.0 mmol of 1,3-diketone in 2 mL of EtOH.
Catalyst Addition: Add 10 mol% Yb(OTf)₃. Stir for 10 minutes to allow coordination (complexation).
Hydrazine Addition: Add 1.1 mmol of the hydrazine derivative dropwise.
Monitoring: Monitor by TLC. You should observe the disappearance of SM and the direct formation of the pyrazole spot. Note: If a new spot appears and persists (hydrazone), heat to reflux immediately to force cyclization.
Workup: The catalyst is water-soluble. Dilute with EtOAc, wash with water (catalyst stays in aqueous phase and can be recovered), dry organic layer, and concentrate.
Module 2: The Mechanistic Switch ([3+2] Cycloaddition)
Objective: Completely bypass condensation chemistry to ensure regiocontrol.
The Logic
This method avoids the "carbonyl attack" mechanism entirely. By reacting a diazo compound with an alkyne , you utilize a [3+2] dipolar cycloaddition. This is particularly powerful because it allows for the synthesis of pyrazoles that are impossible to make via Knorr (e.g., 3,4,5-trisubstituted patterns with sensitive groups).
Visualizing the Pathway Difference
Caption: Comparison of the "Hydrazone Trap" (Red) vs. the concerted [3+2] Cycloaddition pathway (Green).
Setup: In a round-bottom flask, dissolve the amine (1.5 equiv) in water/t-BuOH (1:1).
Diazotization: Cool to 0°C. Add NaNO₂ (1.5 equiv) and mild acid (e.g., citric acid). Stir for 30 mins. The solution turns yellow indicating diazo formation.
Cycloaddition: Add the alkyne (1.0 equiv). Allow to warm to Room Temperature.
Result: The diazo species reacts immediately with the alkyne.[2] The reaction is driven by the release of N₂ energy or aromatic stabilization (depending on the specific diazo type).
Purification: Often requires only filtration or simple extraction, as no "intermediate" oligomers are formed.
Module 3: FAQ & Troubleshooting
Q: I am using an unsymmetrical 1,3-diketone and getting a 50:50 mixture. Adding Lewis Acid didn't help. Why?A: If the steric/electronic difference between the two carbonyls is negligible (e.g., Methyl vs Ethyl), Lewis Acids won't discriminate enough.
Fix: Switch to Enaminones . React your diketone with DMF-DMA (N,N-dimethylformamide dimethyl acetal) first. This converts one site into an enaminone, which directs the hydrazine attack exclusively to the other carbonyl, locking the regiochemistry before the ring closes.
Q: My hydrazone intermediate precipitated and won't cyclize. Can I force it?A: This is common with aryl-hydrazines.
Fix: Do not add more acid; this often protonates the hydrazine nitrogen, deactivating it. Instead, switch solvent to Acetic Acid (glacial) and reflux. If that fails, dissolve the intermediate in POCl₃ (Vilsmeier conditions). This converts the carbonyl oxygen into a leaving group (chloro-imine), forcing rapid cyclization.
Q: Can I use Flow Chemistry to avoid the intermediate?A: Yes. Flow chemistry allows for Flash Heating .
Setup: Pump the hydrazine and diketone streams into a heated coil reactor (150°C, high pressure). The residence time is short (seconds).
Mechanism: The high thermal energy overcomes the activation barrier for cyclization instantly, preventing the system from "settling" into the thermodynamic hydrazone well.
References
Lewis Acid Catalysis in Pyrazole Synthesis
Title: A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines.[5]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Pyrazole Synthesis OptimizationSubject: Optimizing Cyclization of 2-(p-tolyl)malononitrile with Phenylhydrazine
Ticket ID: PYR-OPT-4492
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Scope & Strategic Overview
You are synthesizing 3,5-diamino-4-(p-tolyl)-1-phenylpyrazole . This reaction involves the cyclocondensation of 2-(p-tolyl)malononitrile with phenylhydrazine .
While this pathway appears straightforward, it is notorious for "tarring," oxidative degradation, and regiochemical ambiguity. This guide moves beyond standard textbook protocols to address the kinetic traps and purification bottlenecks inherent to aryl-substituted malononitrile cyclizations.
To troubleshoot yield issues, you must visualize where the reaction stalls. The formation of the pyrazole core proceeds through a stepwise nucleophilic addition followed by an intramolecular "Thorpe-Ziegler-like" cyclization.
Critical Insight: The reaction is driven by the nucleophilicity of the hydrazine.[1] Phenylhydrazine is prone to oxidation (forming diazenes), which kills nucleophilicity and produces red/brown impurities.
Figure 1: Mechanistic flow of the cyclization process highlighting critical failure points (Traps) where yield is lost.
Module 2: Standard Operating Procedure (Optimized)
This protocol incorporates "self-validating" checkpoints to ensure reaction integrity before committing to long reflux times.
Reagents:
2-(p-tolyl)malononitrile (1.0 equiv)
Phenylhydrazine (1.1 equiv) — Must be light yellow/clear. If dark brown, redistill under vacuum.
Catalyst: Piperidine or Sodium Ethoxide (0.1 equiv)
Solvent: Absolute Ethanol (or n-Butanol for higher T)
Step-by-Step Protocol:
Inerting (Critical): Purge the reaction vessel with Nitrogen (
) or Argon. Phenylhydrazine rapidly oxidizes in air at high temperatures.
Solvation: Dissolve 2-(p-tolyl)malononitrile in absolute ethanol (5 mL/mmol). Ensure complete dissolution; sonicate if necessary.
Catalyst Addition: Add the base catalyst.
Why? The base deprotonates the hydrazine slightly or activates the nitrile, lowering the activation energy for the initial attack.
Controlled Addition: Add phenylhydrazine dropwise at room temperature.
Checkpoint: A slight exotherm or color change (yellowing) indicates initiation.
Reflux: Heat to reflux (
for EtOH) for 4–6 hours.
Monitoring: Check TLC (Mobile Phase: EtOAc:Hexane 1:1). Look for the disappearance of the nitrile spot (
) and appearance of a polar fluorescent spot ().
Workup:
Cool to
. The product should precipitate as a solid.
Filter and wash with cold ethanol.
Purification: If the product is colored (red/orange), recrystallize from Ethanol/Water (9:1).
Module 3: Troubleshooting Hub
Direct solutions to the most common failure modes in this synthesis.
Issue 1: The reaction mixture turned dark red/black (Tarring).
Diagnosis: Oxidation of phenylhydrazine to diazenes/azobenzenes, or polymerization of the malononitrile.
Root Cause: Exposure to oxygen or excessive heating without inert gas.
Corrective Action:
Immediate: Add a reducing agent during workup (10% Sodium Bisulfite wash) to remove oxidized hydrazine byproducts.
Prevention: Use fresh phenylhydrazine. Run the reaction strictly under
. Add a radical scavenger like BHT (trace) if the problem persists.
Issue 2: Low yield; starting material remains after 12 hours.
Diagnosis: Insufficient activation energy or "stalled" amidine intermediate.
Root Cause: The intermolecular attack (Step 1) happened, but the intramolecular cyclization (Step 2) is too slow due to steric bulk of the p-tolyl group.
Corrective Action:
Switch Solvent: Move from Ethanol (
) to n-Butanol () or Dioxane . The higher temperature drives the cyclization.
Microwave Promotion: Run the reaction at
for 20 minutes in a sealed vessel. (See Optimization Matrix below).
Issue 3: Product is a sticky oil, not a solid.
Diagnosis: Solvent occlusion or impurities preventing crystal lattice formation.
Corrective Action:
Trituration: Add cold Diethyl Ether or Hexane to the oil and scratch the flask walls with a glass rod to induce nucleation.
HCl Salt Formation: Dissolve the oil in minimal THF and add 2M HCl in ether.[2] The hydrochloride salt often crystallizes much better than the free base.
Module 4: Optimization Matrix
Use this data to select the best conditions for your specific scale and constraints.
Parameter
Condition A (Standard)
Condition B (High Kinetic)
Condition C (Green/Fast)
Solvent
Ethanol
n-Butanol
Water + Surfactant (SDS)
Catalyst
Piperidine (Organic Base)
EtONa (Strong Base)
None / Nano-ZnO
Temperature
(Reflux)
(Reflux)
(MW)
Time
4–8 Hours
2–3 Hours
15–30 Minutes
Yield (Est.)
65–75%
80–85%
85–92%
Purity Profile
Moderate (Recryst. needed)
High
High (Precipitates pure)
Best For...
Initial small scale (<1g)
Stubborn substrates
High-throughput screening
Expert Note on Condition C (Green/Fast):
Recent literature suggests that Microwave-Assisted Organic Synthesis (MAOS) in aqueous media significantly improves yields for pyrazole synthesis. The water effect (hydrophobic effect) forces the organic reactants together, accelerating the reaction without harsh solvents.
References
Green Synthesis of Pyrazoles: Wu, M., et al. (2023). "Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives." RSC Advances.
Upscaling & Safety: Trinh, N., et al. (2024). "Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol." International Journal of Molecular Sciences.
Biofilm Applications: Skovstrup, S., et al. (2020). "SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms." RSC Medicinal Chemistry.
Catalytic Optimization: Kiyani, H., & Bamdad, M. (2018). "Sodium ascorbate as an expedient catalyst for green synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles."[3] ResearchGate.[4]
This section has no published content on the current product page yet.
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine
Introduction: In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentat...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: In the landscape of modern drug discovery and chemical research, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine, a substituted pyrazole derivative. As a member of the aromatic amine and pyrazole chemical classes, this compound requires careful handling not only during its use but also throughout the disposal process to ensure the safety of laboratory personnel and environmental protection.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with the necessary operational and safety information, grounded in established regulatory frameworks and best laboratory practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol can be established, a thorough understanding of the compound's potential hazards is paramount. This risk assessment is the foundation of a safe disposal plan.
1.1. Known Hazard Profile
1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine (Empirical Formula: C₁₆H₁₅N₃) is classified as a solid that is combustible. The primary acute hazard identified is that it is harmful if swallowed (Acute Toxicity 4, Oral), corresponding to the GHS hazard statement H302.
1.2. Inferred Hazards from Structurally Similar Compounds
Due to the limited specific data on this exact molecule, it is prudent to infer potential hazards from structurally related pyrazole and aromatic amine compounds. Many substituted pyrazoles are known to cause skin irritation (H315) and serious eye irritation (H319).[4][5][6] Therefore, it is essential to handle 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine as a potential skin and eye irritant. Aromatic amines as a class include compounds with a range of toxicities, with some being classified as known or suspected carcinogens.[3]
This hazard profile dictates that the compound must be treated as hazardous waste. It must not be disposed of in standard trash or discharged into the sewer system via drains.[7][8] The goal is to prevent unintended exposure to personnel and release into the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Based on the known and inferred hazards, the following PPE must be worn when handling 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine for disposal:
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Remove and wash contaminated gloves, including the inside, before re-use.[4]
Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[6]
Respiratory Protection: While not typically required for handling small quantities of a solid in a well-ventilated area, if dust formation is possible, use a NIOSH-approved respirator.
Waste Segregation and Containerization Protocol
Proper containment is a critical step in the disposal process. The objective is to ensure the waste is securely stored, clearly identified, and does not pose a risk of reaction with other stored chemicals.
Step-by-Step Containerization Procedure:
Select an Appropriate Container:
Use a container made of a material compatible with the chemical. The original container is often a suitable choice for unused product.
For waste mixtures or contaminated debris, use a container that can be securely sealed, such as a glass jar with a screw cap or a designated hazardous waste drum.[8] Do not use containers that cannot be sealed properly, such as beakers or flasks.[8]
Ensure the container is in good condition, free from cracks or leaks.[9]
Label the Container:
The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE." [9][10]
List the full chemical name: "1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine." Avoid using abbreviations or chemical formulas.[9]
If it is a mixed waste, list all constituents and their approximate percentages.[10]
The date of accumulation should also be clearly marked on the label.
Store the Waste Container:
Keep the container tightly closed at all times, except when adding waste.[9][10] Never leave a funnel in an open waste container.[9]
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.[9]
Segregate the container from incompatible materials, such as strong oxidizing agents.[11][12] Specifically, keep it separate from acids and bases.[9]
Disposal Procedures: From Laboratory to Final Disposition
All chemical waste must be disposed of through your institution's Environmental Health & Safety (EH&S) office or a contracted hazardous waste collection program.[7]
4.1. Disposal of Unused or Surplus Product
Ensure the original container is properly labeled as hazardous waste as described in Section 3.
Complete a chemical waste pickup request form as required by your institution.[9]
4.2. Disposal of Contaminated Labware and Debris
Items such as gloves, weighing paper, and paper towels that are contaminated with 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine must be disposed of as hazardous waste.
Collect these materials in a separate, clearly labeled solid waste container. Do not mix them with non-hazardous laboratory trash.
4.3. Disposal of Empty Containers
A container that has held a hazardous chemical is not considered "empty" until it has been properly rinsed.
Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
Crucially, the rinseate must be collected and disposed of as hazardous waste. [7] Collect the rinseate in a designated liquid hazardous waste container.
Once triple-rinsed, the original chemical label on the container should be defaced or removed. The container can then typically be disposed of as regular trash or recycled, depending on institutional policy.[7]
Spill Management Protocol
Chemical spills must be cleaned up immediately.[7]
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Assess the Spill: For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your institution's emergency response team or EH&S office.[9]
Don Appropriate PPE: Wear the PPE outlined in Section 2.
Contain and Clean:
For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.
Use an absorbent material (e.g., vermiculite or sand) to absorb any solutions.
Decontaminate the Area: Wipe the spill area with a suitable solvent and paper towels.
Dispose of Cleanup Materials: All materials used for spill cleanup, including absorbent pads, contaminated gloves, and wipes, must be collected and disposed of as hazardous waste.[7][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine and associated waste.
Caption: Decision workflow for handling and disposing of 1-Phenyl-4-p-tolyl-1H-pyrazol-5-amine waste.
Regulatory Framework
In the United States, the handling and disposal of hazardous waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] The EPA defines which wastes are hazardous and sets the standards for their management.[13] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices for handling hazardous chemicals through its Hazard Communication Standard (29 CFR 1910.1200) and other regulations.[14][15] Your institution's EH&S department translates these federal and state regulations into specific, actionable procedures for your laboratory.[10] Adherence to these guidelines is not just a matter of best practice; it is a legal requirement.